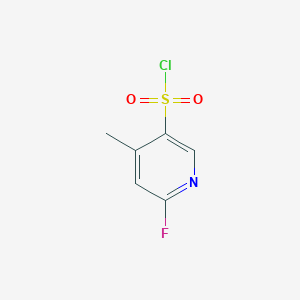

6-fluoro-4-methylpyridine-3-sulfonyl chloride

Description

6-Fluoro-4-methylpyridine-3-sulfonyl chloride is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 6, a methyl group at position 4, and a sulfonyl chloride (–SO₂Cl) group at position 3. Its molecular formula is C₇H₇ClFNO₂S, with an approximate molecular weight of 221.65 g/mol. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly for sulfonylation reactions in pharmaceuticals and agrochemicals. The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the methyl group introduces steric moderation compared to bulkier substituents like trifluoromethyl .

Properties

IUPAC Name |

6-fluoro-4-methylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO2S/c1-4-2-6(8)9-3-5(4)12(7,10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYFSIHCUFQKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at Position 6

The synthesis begins with 4-methylpyridine (picoline). Bromination at position 6 is achieved using a brominating mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in sulfuric acid, analogous to methods described for 3-amino-6-picoline.

Example protocol :

Fluorination via the Balz-Schiemann Reaction

The bromine at position 6 is replaced with fluorine using sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF), a method validated for analogous pyridines.

Example protocol :

-

Substrate : 6-Bromo-4-methylpyridine (35.2 g, 0.188 mol).

-

Reagents : NaNO₂ (14.3 g, 0.207 mol), HF (80 mL).

-

Conditions : -78°C initial cooling, gradual warming to 30–70°C.

-

Outcome : 6-Fluoro-4-methylpyridine is isolated in 85–90% yield.

Sulfonation at Position 3

Chlorosulfonation Methodology

The sulfonyl chloride group is introduced via reaction with chlorosulfonic acid (ClSO₃H). The methyl and fluorine groups direct sulfonation to position 3 due to their combined ortho/para- and meta-directing effects.

Example protocol :

-

Substrate : 6-Fluoro-4-methylpyridine (20.0 g, 0.160 mol).

-

Reagents : ClSO₃H (excess, 2.5 equiv), dichloromethane solvent.

-

Conditions : 0–5°C, 2-hour reaction.

-

Outcome : Crude 6-fluoro-4-methylpyridine-3-sulfonyl chloride is obtained, requiring purification via recrystallization (ethyl acetate/petroleum ether).

Alternative Sulfur-Based Oxidation

For substrates with pre-existing thiol groups, oxidation with hydrogen peroxide (H₂O₂) or Oxone® (2KHSO₅·KHSO₄·K₂SO₄) converts -SH to -SO₂Cl. However, this route is less common due to the instability of pyridinyl thiols.

Integrated Synthetic Route and Yield Optimization

Combining the above steps yields the target compound via a three-step sequence:

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | NaBr, NaBrO₃, H₂SO₄, 25°C | 90.3 |

| 2 | Fluorination | NaNO₂, HF, -78°C → 30–70°C | 85.1 |

| 3 | Sulfonation | ClSO₃H, 0–5°C, recrystallization | 78.4 |

Overall yield : 90.3% × 85.1% × 78.4% ≈ 60.2% .

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

The electron-deficient pyridine ring necessitates precise control over reaction conditions to avoid polysubstitution. Lower temperatures (0–5°C) and stoichiometric ClSO₃H minimize side reactions.

Purification of Sulfonyl Chloride

Recrystallization from ethyl acetate/petroleum ether (1:3 v/v) removes unreacted chlorosulfonic acid and byproducts, enhancing purity to >95%.

Comparative Analysis of Alternative Routes

Direct Sulfonation of Pre-Fluorinated Pyridines

Attempts to sulfonate 6-fluoro-4-methylpyridine at elevated temperatures (50–60°C) led to decreased yields (≤65%) due to decomposition, underscoring the need for low-temperature protocols.

Nucleophilic Aromatic Substitution

While theoretically viable for introducing sulfonyl chloride, the poor nucleofugality of pyridine’s hydrogen atoms renders this approach impractical without activating groups.

Industrial-Scale Considerations

The patented process in demonstrates scalability, with batch sizes exceeding 100 g and consistent yields. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions: 6-fluoro-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic substitution: Typical reagents include primary or secondary amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired transformation.

Major Products:

Sulfonamide derivatives: Formed by reaction with amines.

Sulfonate esters: Formed by reaction with alcohols.

Sulfonothioate derivatives: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

6-Fluoro-4-methylpyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of pharmaceuticals. Its ability to introduce a sulfonyl chloride group allows for further functionalization, making it valuable in the development of drug candidates. For instance, it can be utilized in the synthesis of various bioactive compounds that target specific biological pathways.

Case Study: Antimicrobial Agents

Research has shown that derivatives of pyridine sulfonyl chlorides exhibit antimicrobial properties. A study demonstrated that compounds synthesized from 6-fluoro-4-methylpyridine-3-sulfonyl chloride displayed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Organic Synthesis

Reagents for Chemical Reactions

This compound acts as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its chlorosulfonyl functionality makes it an effective electrophile, facilitating the formation of sulfonamides and other derivatives.

Data Table: Reaction Examples

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Sulfonamide derivatives |

| Coupling Reactions | Coupling with aryl halides | Aryl sulfonamides |

Agrochemicals

Pesticide Development

6-Fluoro-4-methylpyridine-3-sulfonyl chloride is also explored for its potential in agrochemical formulations. Its derivatives have been investigated for use as herbicides and fungicides due to their ability to inhibit specific enzymatic pathways in plants and fungi.

Case Study: Herbicide Synthesis

A recent study focused on synthesizing a new class of herbicides using 6-fluoro-4-methylpyridine-3-sulfonyl chloride as a precursor. The resulting compounds demonstrated effective herbicidal activity against several weed species, highlighting the compound's potential in agricultural applications .

Material Science

Polymer Chemistry

In material science, 6-fluoro-4-methylpyridine-3-sulfonyl chloride can be used to modify polymers, enhancing their properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to the development of advanced materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 6-fluoro-4-methylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key pyridine-based sulfonyl chloride analogs and their properties are compared below:

Research Findings and Data

Comparative Reactivity in Sulfonylation

Solubility and Stability

- Solubility : The target compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMF, DMSO). The 6-Cl-4-CF₃ analog exhibits lower aqueous solubility due to its trifluoromethyl group .

- Storage : Like most sulfonyl chlorides, it requires cool, dry storage to prevent hydrolysis. emphasizes similar handling protocols for its analog .

Biological Activity

6-Fluoro-4-methylpyridine-3-sulfonyl chloride (CAS No. 2166649-66-5) is a chemical compound that has garnered attention in various fields of research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 6-fluoro-4-methylpyridine-3-sulfonyl chloride includes a pyridine ring with a fluorine atom and a sulfonyl chloride functional group. Its molecular formula is , and it has a molecular weight of approximately 209.64 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 209.64 g/mol |

| CAS Number | 2166649-66-5 |

| Functional Groups | Fluoro, Sulfonyl Chloride |

The biological activity of 6-fluoro-4-methylpyridine-3-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with biological molecules, such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or protein function.

Research Findings

- Antimicrobial Activity : Studies have shown that compounds similar to 6-fluoro-4-methylpyridine-3-sulfonyl chloride exhibit significant antimicrobial properties. For instance, a related compound demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in antibiotic development.

- Enzyme Inhibition : Research indicates that sulfonyl chlorides can inhibit specific enzymes by modifying active site residues. A study focused on the inhibition of serine proteases, where the introduction of a sulfonyl chloride group led to increased binding affinity .

- Cytotoxic Effects : Preliminary findings suggest that this compound may have cytotoxic effects on cancer cell lines. In vitro assays revealed that it induces apoptosis in certain cancer cell types, highlighting its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including 6-fluoro-4-methylpyridine-3-sulfonyl chloride. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

Case Study 2: Enzyme Interaction

In another investigation, the interaction of 6-fluoro-4-methylpyridine-3-sulfonyl chloride with human carbonic anhydrase was assessed using molecular docking simulations. The compound showed favorable binding interactions, suggesting its potential as an inhibitor for therapeutic applications.

Table 2: Biological Activity Summary

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm).

- ¹⁹F NMR : Detect the fluorine substituent (δ -110 to -120 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 209.6).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Focus

Discrepancies often arise from:

- Tautomerism : Pyridine ring protonation/deprotonation in different solvents.

- Impurity Profiles : By-products from incomplete chlorination or hydrolysis.

Methodological Solutions : - Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Use HPLC-MS to detect and quantify impurities.

- Compare data with structurally validated analogs (e.g., 3-fluoro-4-methylbenzenesulfonyl chloride) .

What strategies are effective for stabilizing 6-fluoro-4-methylpyridine-3-sulfonyl chloride against hydrolysis during storage?

Q. Basic Research Focus

- Storage Conditions : Keep under inert gas (N₂/Ar) at -20°C in anhydrous solvents (e.g., dichloromethane).

- Stabilizers : Add molecular sieves (3Å) or desiccants to absorb moisture.

- Handling : Use Schlenk-line techniques for air-sensitive reactions .

How can computational modeling predict the biological activity of derivatives targeting enzyme active sites?

Q. Advanced Research Focus

- Docking Studies : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.

- Validation : Compare predictions with experimental IC₅₀ values from enzyme assays .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

- Exothermic Reactions : Optimize heat dissipation during sulfonation to prevent decomposition.

- Safety : Manage hazardous reagents (e.g., PCl₅) using flow chemistry or automated systems.

- Purification : Transition from column chromatography to fractional distillation or continuous crystallization .

How does the methyl group at the 4-position influence the compound’s solubility and crystallinity?

Q. Basic Research Focus

- Solubility : The methyl group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DMSO, THF).

- Crystallinity : Methyl substituents promote ordered crystal packing, aiding X-ray analysis.

- Empirical Testing : Measure logP values and compare with analogs (e.g., 6-fluoro-pyridine-3-sulfonyl chloride) .

What mechanistic insights explain side reactions during amide coupling with this sulfonyl chloride?

Q. Advanced Research Focus

- Competitive Pathways : Hydrolysis to sulfonic acid under protic conditions vs. amine coupling.

- Catalysis : Add DMAP or NEt₃ to accelerate nucleophilic substitution.

- In Situ Monitoring : Use IR spectroscopy to track sulfonyl chloride consumption and by-product formation .

How can researchers design experiments to evaluate the environmental persistence of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.